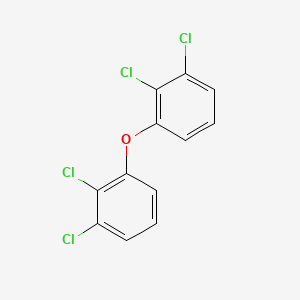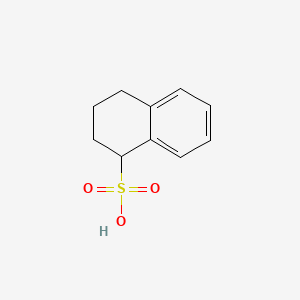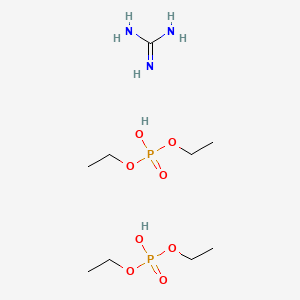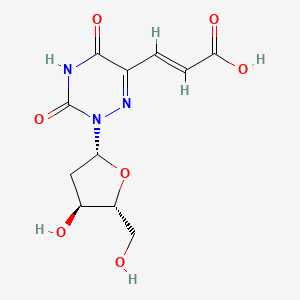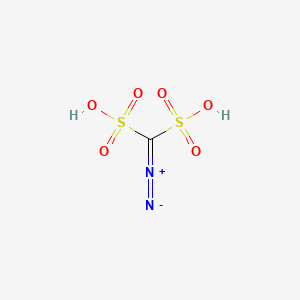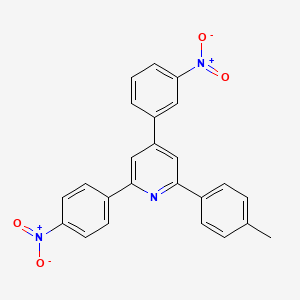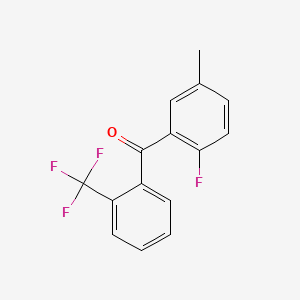
6'-Fluoro-3'-methyl-2-(trifluoromethyl)benzophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6’-Fluoro-3’-methyl-2-(trifluoromethyl)benzophenone is an organic compound with the molecular formula C15H10F4O It is a benzophenone derivative characterized by the presence of fluoro, methyl, and trifluoromethyl groups on the benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6’-fluoro-3’-methyl-2-(trifluoromethyl)benzophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses a fluoro-substituted benzoyl chloride and a trifluoromethyl-substituted benzene derivative in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions generally include:
Temperature: 0°C to room temperature
Solvent: Dichloromethane or chloroform
Catalyst: Aluminum chloride
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6’-Fluoro-3’-methyl-2-(trifluoromethyl)benzophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluoro and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzophenone derivatives.
Scientific Research Applications
6’-Fluoro-3’-methyl-2-(trifluoromethyl)benzophenone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6’-fluoro-3’-methyl-2-(trifluoromethyl)benzophenone depends on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of fluoro and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity towards these targets. The exact pathways involved would depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-6-(trifluoromethyl)benzaldehyde
- 2-Fluoro-6-(trifluoromethyl)benzonitrile
- 2-Fluoro-5-methylphenyl (2-trifluoromethylphenyl)methanone
Uniqueness
6’-Fluoro-3’-methyl-2-(trifluoromethyl)benzophenone is unique due to the specific arrangement of fluoro, methyl, and trifluoromethyl groups on the benzene rings. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
87750-59-2 |
|---|---|
Molecular Formula |
C15H10F4O |
Molecular Weight |
282.23 g/mol |
IUPAC Name |
(2-fluoro-5-methylphenyl)-[2-(trifluoromethyl)phenyl]methanone |
InChI |
InChI=1S/C15H10F4O/c1-9-6-7-13(16)11(8-9)14(20)10-4-2-3-5-12(10)15(17,18)19/h2-8H,1H3 |
InChI Key |
OGWYQHNHSHDXQV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)F)C(=O)C2=CC=CC=C2C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




